molecular formula C8H13N3O3 B2721373 Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate CAS No. 1821801-45-9

Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate

Cat. No. B2721373
CAS RN: 1821801-45-9
M. Wt: 199.21
InChI Key: JYEUDHJUJYMMFI-RRKCRQDMSA-N
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Description

Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate is a chemical compound. It likely has a complex structure with multiple functional groups, including an azido group, a hydroxyl group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a cyclopentane ring, with the azido, hydroxyl, and carboxylate groups attached at specific positions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The azido group, in particular, is known to be quite reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, density, boiling point, and refractive index .

Scientific Research Applications

Polymer Chemistry Applications

One study discusses the enzymatic catalysis of para-functionalized phenol derivatives, including compounds with similar structural motifs to Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate. The research demonstrated the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst, in the presence of cyclodextrin at room temperature. This approach underscores the utility of enzymatic reactions in creating complex polymer structures from cyclopropane carboxylates and related compounds, potentially relevant to the synthesis and applications of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Synthesis of Functionalized Molecules

Another aspect of scientific research focuses on the synthesis and functionalization of cyclopentane derivatives. For example, derivatives of (1R, 2S)-2-hydroxycyclopentanecarboxylic acid have been alkylated and hydroxyalkylated to generate bicyclic dioxanone derivatives. This process demonstrates selective generation of stereogenic centers on a cyclohexane ring, a methodology that could be adapted for the synthesis and modification of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate for the creation of novel organic compounds with specific stereogenic configurations (Herradón & Seebach, 1989).

Applications in Heterocyclic Chemistry

Research on the synthesis, characterization, and applications of functionalized pyridazines and fulvene-type compounds containing azulene moiety shows the potential for Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate in the development of densely functionalized heterocyclic molecules. Through electrophilic substitution reactions and intramolecular cyclization, this line of inquiry highlights the versatility of similar ester-functionalized compounds in creating complex heterocyclic frameworks, which could be relevant for pharmaceuticals, agrochemicals, and materials science (Devendar et al., 2013).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The specific safety hazards would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, to optimize its synthesis, or to explore its potential uses .

properties

IUPAC Name

ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-2-14-8(13)5-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEUDHJUJYMMFI-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]([C@@H](C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate

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